molecular formula C29H28N2O7 B2811255 N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866349-86-2

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2811255
CAS No.: 866349-86-2
M. Wt: 516.55
InChI Key: JTWAHJCTPXEJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-acetamide hybrid compound. Its structure features a 1,4-dihydroquinolin-4-one core substituted with a 4-ethoxybenzoyl group at position 3, a methoxy group at position 6, and an acetamide side chain linked to a 3,5-dimethoxyphenyl moiety. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7/c1-5-38-20-8-6-18(7-9-20)28(33)25-16-31(26-11-10-21(35-2)15-24(26)29(25)34)17-27(32)30-19-12-22(36-3)14-23(13-19)37-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWAHJCTPXEJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and subsequent functionalization with methoxy and ethoxy groups. Common reagents used in these reactions include acetic anhydride, ethyl benzoate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of analogs with different pharmacological properties.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects. The methoxy and ethoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound 9b: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
  • Core Structure: Shares the 4-oxoquinoline scaffold and acetamide side chain.
  • Key Differences: Substituents: Lacks the 4-ethoxybenzoyl group at position 3; instead, the phenyl group on the acetamide is 3,5-dimethyl rather than 3,5-dimethoxy. Synthesis: Prepared via nucleophilic substitution (51% yield) using 6-methoxyquinolin-4-ol and 2-bromo-N-(3,5-dimethylphenyl)acetamide in DMF . Spectroscopic Data: ¹H NMR confirms the absence of ethoxybenzoyl protons, with distinct signals for the dimethylphenyl group (δ 2.22 ppm, 6H) .
Compound 19: 2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide
  • Core Structure: Pyrimidinone-thioacetamide hybrid.
  • Key Differences: Heterocycle: Replaces the quinoline core with a pyrimidinone ring. Substituents: Includes a trifluoromethylbenzothiazole group, which enhances lipophilicity compared to the target compound’s dimethoxyphenyl group .

Functional Group Modifications

Indazole-Based Analogs ()
  • Example: 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide. Core Structure: Indazole instead of quinoline. Substituents: Retains the ethoxyphenyl acetamide group but introduces a morpholine-carbonyl moiety. Synthesis: Requires multi-step deprotection (e.g., trityl group removal), contrasting with the target compound’s single-step coupling .
Benzothiazole Derivatives ()
  • Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide. Core Structure: Benzothiazole-acetamide. Substituents: Trifluoromethyl and dimethoxyphenyl groups.

Implications of Structural Differences

  • Solubility : The 3,5-dimethoxyphenyl and ethoxybenzoyl groups likely improve solubility over trifluoromethylbenzothiazole derivatives .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects in various biological systems, particularly in cancer research.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C27H30N2O5C_{27}H_{30}N_{2}O_{5} with a molecular weight of approximately 454.55 g/mol. Its structural components include:

  • 3,5-Dimethoxyphenyl group : Known for enhancing bioactivity and solubility.
  • Dihydroquinoline moiety : Associated with various pharmacological effects, including anti-cancer properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of dihydroquinoline have shown significant antiproliferative effects against various cancer cell lines.

Case Study Findings

  • Cell Line Studies :
    • Research indicated that related quinoline compounds exhibited IC50 values ranging from 1.2 to 3.8 µM against breast (MCF-7) and pancreatic (Panc-1) cancer cell lines, demonstrating potent anticancer activity .
    • The compound 8g , a derivative with structural similarities, was particularly effective, leading to G2/M phase arrest in the cell cycle and significant apoptosis as evidenced by increased levels of active Caspase 3 .
  • Mechanism of Action :
    • The mechanism appears to involve the activation of apoptotic pathways, where compounds increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Pharmacological Profiles

Activity TypeObserved EffectReference
AntiproliferativeIC50 values between 1.2 - 3.8 µM
Apoptosis InductionIncreased Caspase 3 activity
Cell Cycle ArrestG2/M phase arrest

Toxicological Assessments

While the primary focus has been on anticancer activity, it is crucial to assess the toxicity profiles of such compounds. Preliminary assessments indicate that while some derivatives show promising therapeutic indices, comprehensive toxicity studies are necessary to ascertain safety for potential clinical applications.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of quinolinone cores and coupling with dimethoxyphenyl acetamide derivatives. Key steps include:

  • Core formation : Cyclization of anthranilic acid derivatives with aldehydes/ketones under acidic/basic conditions .
  • Acetamide coupling : Use of potassium carbonate in DMF to facilitate nucleophilic substitution, monitored by TLC for reaction completion .
  • Optimization : Adjust molar ratios (e.g., 1.5:1 reagent excess), solvent polarity (DMF for solubility), and temperature (room temperature for stability) to improve yields .

Q. Which characterization techniques are critical for verifying structural integrity?

Essential methods include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl rings) .
  • HPLC/LC-MS : Assess purity (>98%) and detect byproducts from incomplete cyclization or coupling .
  • X-ray crystallography (if crystalline): Resolve conformational details of the 4-oxo-1,4-dihydroquinoline core .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays aligned with structural analogs:

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) using fluorometric/colorimetric substrates .
  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Microbial susceptibility : Use broth microdilution for Gram-positive/-negative bacteria and fungi .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in key synthetic steps?

Advanced studies employ:

  • Quantum chemical calculations : Model transition states during cyclization (e.g., intramolecular hydrogen bonding in quinolinone formation) .
  • Isotopic labeling : Trace oxygen incorporation in the 4-oxo group during oxidation steps .
  • Intermediate trapping : Identify transient species (e.g., enolates) via low-temperature NMR .

Q. How can statistical experimental design improve synthesis scalability?

Apply Design of Experiments (DOE) to optimize parameters:

  • Factors : Solvent polarity, catalyst loading, and reaction time.
  • Response surface methodology : Maximize yield while minimizing byproducts . Example: A 2³ factorial design reduced reaction time by 40% in analogous quinolinone syntheses .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data?

Case example: If dimethoxy groups show variable efficacy across assays:

  • Orthogonal validation : Use mutagenesis (if targeting enzymes) or isoform-specific assays .
  • Comparative docking : Map interactions of dimethoxy-phenyl vs. mono-methoxy analogs in target binding pockets .
  • Metabolic profiling : Check if demethylation in vivo alters activity .

Q. What computational tools predict this compound’s reactivity and stability?

  • Reaction path search algorithms : ICReDD’s quantum-mechanical/machine learning models predict optimal conditions for acyl transfer or ring-opening reactions .
  • Molecular dynamics : Simulate hydrolytic degradation of the 4-ethoxybenzoyl group under physiological pH .

Q. How can stability challenges in biological assays be mitigated?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile sites (e.g., ester hydrolysis in the ethoxybenzoyl group) .
  • Lyophilization : Improve storage stability by removing water-sensitive intermediates .

Q. What advanced biological targets are plausible given structural motifs?

Prioritize targets based on pharmacophore mapping:

  • Topoisomerase II inhibition : The planar quinolinone core may intercalate DNA .
  • PARP-1 modulation : Acetamide derivatives show affinity for NAD+-binding domains .
  • Kinase profiling : Screen against a panel of 50+ kinases using competitive binding assays .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Use immobilized lipases for enantioselective acylations .
  • Waste reduction : Employ flow chemistry to minimize solvent use in multi-step reactions .

Methodological Notes

  • Nomenclature : Full IUPAC name used consistently; no abbreviations.
  • Contradictions addressed : SAR discrepancies resolved via computational and experimental triangulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.